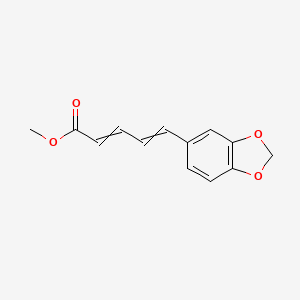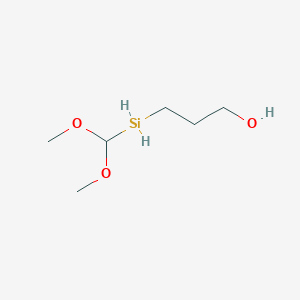![molecular formula C57H32 B1514581 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] CAS No. 831222-16-3](/img/structure/B1514581.png)
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] is a complex organic compound featuring two pyrene units attached to a spirobifluorene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar pyrene-based compounds have been shown to interact with metal ions, particularly fe(iii) ions . These compounds can serve as selective and sensitive colorimetric and fluorescent sensors for Fe(III) ions .
Mode of Action
It’s worth noting that pyrene-based compounds often exhibit unique photophysical properties . They can undergo precise substitution and derivatization, which contribute to their larger molar extinction coefficient and high fluorescence quantum yield .
Biochemical Pathways
It’s known that pyrene-based compounds can influence the photophysical properties of molecules, potentially affecting various biochemical pathways .
Result of Action
Similar pyrene-based compounds have been shown to exhibit fluorescence properties, which can be used in various applications such as the detection of metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of pyrene-1-boronic acid with spirobifluorene derivatives under specific conditions (e.g., high temperature, inert atmosphere).
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrene and spirobifluorene units.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
2,2'-Bipyridine
Spiro[fluorene-9,9'-xanthene]
9,9'-Spirobifluorene derivatives
Uniqueness: 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] stands out due to its unique combination of pyrene and spirobifluorene units, which provide exceptional photophysical properties compared to other similar compounds. Its high fluorescence quantum yield and stability make it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2,2'-di(pyren-1-yl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H32/c1-3-13-49-43(11-1)45-27-23-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)31-51(45)57(49)50-14-4-2-12-44(50)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCFLKVLLDGMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C=C(C=C3)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70835644 |
Source


|
| Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831222-16-3 |
Source


|
| Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


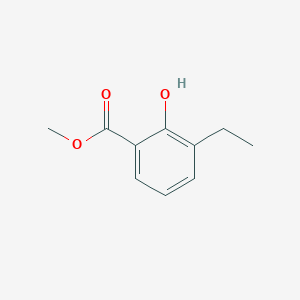




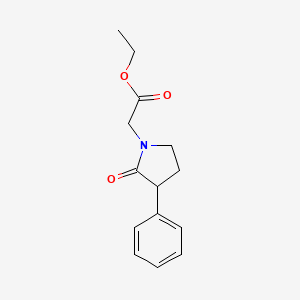
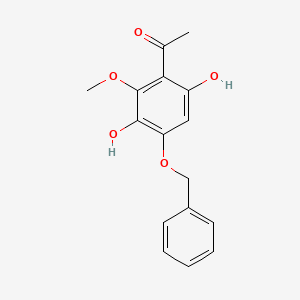
![N-[1-[4-[Bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1514513.png)

